An In-depth Technical Guide to 2,6-Dimethyldecane: Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2,6-Dimethyldecane: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyldecane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, it is a colorless liquid with properties characteristic of non-polar organic compounds. While alkanes are generally considered to have low chemical reactivity, 2,6-dimethyldecane and its derivatives serve as important intermediates in organic synthesis. Specifically, the structural framework of 2,6-dimethyldecane is a recurring motif in various natural products and has been explored in the development of pharmaceutically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethyldecane, detailed experimental protocols for its synthesis and characteristic reactions, and its relevance in the field of drug development.
Physical and Chemical Properties
The physicochemical properties of 2,6-dimethyldecane are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical processes.
Table 1: General and Physical Properties of 2,6-Dimethyldecane
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 13150-81-7 |
| Appearance | Colorless liquid |
| Odor | Characteristic hydrocarbon scent |
| Boiling Point | 198 - 220 °C |
| Melting Point | -50.8 °C (estimate)[1][2] |
| Density | ~0.74 g/cm³ at 20 °C[3] |
| Refractive Index | 1.4187 - 1.42 |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), diethyl ether)[3] |
Table 2: Thermodynamic and Other Properties of 2,6-Dimethyldecane
| Property | Value | Unit |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -301.57 | kJ/mol |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 19.79 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 41.53 | kJ/mol |
| LogP (Octanol/Water Partition Coefficient) | 4.639 | |
| Vapor Pressure | 0.454 | mmHg at 25°C |
Experimental Protocols
Synthesis of 2,6-Dimethyldecane via Grignard Reaction
A common and versatile method for the synthesis of branched alkanes like 2,6-dimethyldecane is through a Grignard reaction, followed by dehydration and hydrogenation.[3]
Protocol:
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Preparation of Grignard Reagent (isoamylmagnesium bromide):
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All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 equivalents).
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Prepare a solution of 1-bromo-3-methylbutane (B150244) (isoamyl bromide) (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion (~5-10%) of the isoamyl bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
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Once the reaction has initiated (indicated by a gentle reflux), add the remainder of the isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
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Reaction with Heptan-2-one:
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Cool the Grignard reagent solution to 0°C in an ice-water bath.
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Dissolve heptan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
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Work-up and Formation of the Tertiary Alcohol:
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Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol (2,6-dimethyl-decan-2-ol).
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Dehydration of the Tertiary Alcohol:
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The crude alcohol is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
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The mixture is heated to reflux, and the water formed is removed using a Dean-Stark apparatus.
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The reaction is monitored by TLC until the alcohol is consumed.
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The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give a mixture of alkene isomers.
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Hydrogenation of the Alkene Mixture:
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The mixture of alkenes is dissolved in a solvent such as ethanol or ethyl acetate.
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A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
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The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC or GC).
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The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure to yield the final product, 2,6-dimethyldecane. Purification can be achieved by distillation.
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Caption: Synthetic pathway for 2,6-dimethyldecane.
Chemical Reactions of 2,6-Dimethyldecane
As a typical alkane, 2,6-dimethyldecane undergoes free-radical substitution reactions and oxidation under specific conditions.[3]
Protocol:
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Place 2,6-dimethyldecane in a reaction vessel made of a material that is transparent to UV light (e.g., quartz).
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Introduce chlorine gas (Cl₂) into the vessel. The molar ratio of alkane to halogen can be controlled to influence the degree of halogenation. For mono-chlorination, an excess of the alkane is used.
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Irradiate the mixture with UV light or heat to a high temperature to initiate the reaction.
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The reaction proceeds via a free-radical chain mechanism (initiation, propagation, termination).
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The reaction will produce a mixture of chlorinated isomers of 2,6-dimethyldecane and hydrogen chloride (HCl) gas.
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The reaction is stopped by turning off the light/heat source.
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The product mixture is washed with a dilute base (e.g., sodium bicarbonate solution) to remove HCl, then with water, and dried over a drying agent.
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The different chlorinated products can be separated by fractional distillation.
Caption: Mechanism of free-radical halogenation.
Protocol for Controlled Oxidation:
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2,6-Dimethyldecane is placed in a high-pressure reactor.
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A stream of air or oxygen is passed through the liquid alkane.
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A catalyst, such as a salt of a transition metal (e.g., manganese, cobalt, or chromium), is present.
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The reaction is carried out at elevated temperatures and pressures.
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The reaction can lead to a mixture of oxygenated products, including alcohols and ketones, depending on the reaction conditions and the position of the C-H bonds.
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The products are separated from the unreacted alkane and from each other by techniques such as distillation and chromatography.
Role in Drug Development and Signaling Pathways
While 2,6-dimethyldecane itself is not known to be directly involved in biological signaling pathways, its structural motif is of interest in medicinal chemistry. Derivatives of 2,6-dimethyldecane have been synthesized and investigated for their potential therapeutic applications.[4] For instance, certain analogs have been shown to act as inhibitors of glucose-sensitive insulin (B600854) secretion and to possess vasorelaxant properties.[4] The proposed mechanism for some of these effects involves the interaction of the derivative with ion channels, such as potassium ATP channels, leading to downstream cellular responses.[4]
Caption: 2,6-Dimethyldecane in drug development.
Conclusion
2,6-Dimethyldecane is a branched alkane with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, such as the Grignard reaction. While chemically inert under many conditions, it undergoes characteristic alkane reactions like halogenation and oxidation. The primary significance of 2,6-dimethyldecane in the context of research and development lies in its use as a synthetic intermediate for the creation of more complex molecules, some of which have demonstrated promising biological activities. This makes the understanding of its properties and reactions crucial for chemists working in organic synthesis and medicinal chemistry.
